molecular formula C16H16N4O3 B4704403 5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 912761-13-8

5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4704403
CAS No.: 912761-13-8
M. Wt: 312.32 g/mol
InChI Key: ANTIJPSHNPWRJD-UHFFFAOYSA-N
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Description

5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of hydroxyl, imidazole, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand for metal ions, while the oxazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-(3-hydroxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-13-4-1-3-12(9-13)15-10-14(19-23-15)16(22)18-5-2-7-20-8-6-17-11-20/h1,3-4,6,8-11,21H,2,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIJPSHNPWRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148155
Record name 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

912761-13-8
Record name 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE
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5-(3-HYDROXYPHENYL)-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE

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